REACTION_CXSMILES
|
[I:1][C:2]1[CH:7]=[CH:6][C:5]([CH:8]([NH:13]S(C(C)(C)C)=O)[CH2:9][CH:10]([CH3:12])[CH3:11])=[CH:4][CH:3]=1.[ClH:20].O1CCOCC1>CO>[ClH:20].[I:1][C:2]1[CH:3]=[CH:4][C:5]([CH:8]([NH2:13])[CH2:9][CH:10]([CH3:11])[CH3:12])=[CH:6][CH:7]=1 |f:4.5|
|
Name
|
|
Quantity
|
1.36 g
|
Type
|
reactant
|
Smiles
|
IC1=CC=C(C=C1)C(CC(C)C)NS(=O)C(C)(C)C
|
Name
|
|
Quantity
|
17.2 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
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AMBIENT
|
Type
|
CUSTOM
|
Details
|
the reaction was stirred at room temperature for 1 hour
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CONCENTRATION
|
Details
|
The reaction was concentrated
|
Type
|
CUSTOM
|
Details
|
the resulting solid was triturated with ether
|
Type
|
CUSTOM
|
Details
|
dried under vacuum
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
Cl.IC1=CC=C(C=C1)C(CC(C)C)N
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.1 g | |
YIELD: PERCENTYIELD | 100% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |